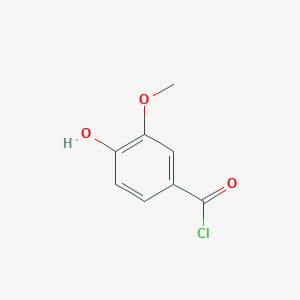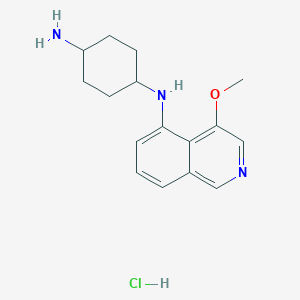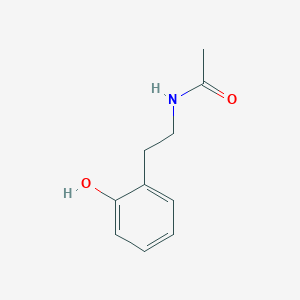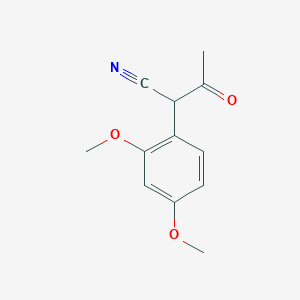
Epi Hydrocortisone Hemisuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi Hydrocortisone Hemisuccinate is a synthetic glucocorticoid compound. It is a derivative of cortisol and exhibits anti-inflammatory properties. This compound is often used in medical and scientific research due to its potent biological activities.
Vorbereitungsmethoden
The synthesis of Epi Hydrocortisone Hemisuccinate involves reacting the compound 11,21-dihydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione with succinic anhydride in an organic solvent such as ethyl acetate. The reaction is catalyzed by a basic catalyst like 4-(N,N-diethylamino)pyridine . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Epi Hydrocortisone Hemisuccinate is widely used in scientific research due to its anti-inflammatory and glucocorticoid properties. It is used in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: In the development of anti-inflammatory drugs.
Industry: As a standard in quality control processes.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Hydrocortisone sodium succinate: Another glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone sodium succinate: A synthetic glucocorticoid with a slightly different structure but similar biological activities
Eigenschaften
Molekularformel |
C25H34O8 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,22+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
VWQWXZAWFPZJDA-ZREJNZRDSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride](/img/structure/B8624686.png)
![6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B8624692.png)











